

Synthesis protocol for "5-Bromo-2-nitropyridin-3-ol"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-nitropyridin-3-OL

Cat. No.: B586276

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Synthesis Protocol for 5-Bromo-2-nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **5-Bromo-2-nitropyridin-3-ol**, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocol is based on the nitration of 2-amino-5-bromopyridine. **5-Bromo-2-nitropyridin-3-ol** exists in tautomeric equilibrium with 5-Bromo-2-hydroxy-3-nitropyridine. The synthesis described here yields the latter, which is readily converted to the desired pyridinol form. This compound serves as a critical building block for creating more complex, biologically active molecules.

Chemical Properties

Property	Value
IUPAC Name	5-bromo-2-nitropyridin-3-ol[1]
Synonyms	5-Bromo-3-nitro-2(1H)-pyridinone, 5-Bromo-3-nitro-2-pyridinol, 5-Bromo-2-hydroxy-3-nitropyridine[2][3]
CAS Number	691872-15-8 (for the pyridinol form)[1], 15862-34-7 (for the pyridinone form)[2][3]
Molecular Formula	C ₅ H ₃ BrN ₂ O ₃ [1][2]
Molecular Weight	218.99 g/mol [1][2]
Appearance	Yellow to brown powder[2]
Melting Point	245 - 250 °C[2]
Purity	≥ 99% (HPLC)[2]

Experimental Protocol: Nitration of 2-amino-5-bromopyridine

This protocol details the synthesis of 5-bromo-2-hydroxy-3-nitropyridine, a tautomer of **5-Bromo-2-nitropyridin-3-ol**, via the nitration of 2-amino-5-bromopyridine.[4]

Materials and Reagents

Reagent	Molar Mass (g/mol)	Amount	Moles
2-amino-5-bromopyridine	172.01	100 g	574.7 mmol
Fuming Nitric Acid (d=1.5 g/cm ³)	63.01	34.5 mL	821.6 mmol
Concentrated Sulfuric Acid (d=1.84 g/cm ³)	98.08	300 mL	-
Ice Water	-	As needed	-

Procedure

- In a suitable reaction vessel, dissolve 100 g (574.7 mmol) of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid.
- While stirring, carefully add 34.5 ml (821.6 mmol) of fuming nitric acid dropwise to the mixture. Maintain the reaction temperature at 60°C during the addition.
- After the addition is complete, continue stirring the mixture at 60°C for an additional 2 hours.
- Pour the reaction mixture into a beaker containing ice water to precipitate the product.
- Filter the precipitated solid from the solution.
- Wash the solid with water until the filtrate is neutral.
- Dry the solid to obtain 5-bromo-2-hydroxy-3-nitropyridine.

Results

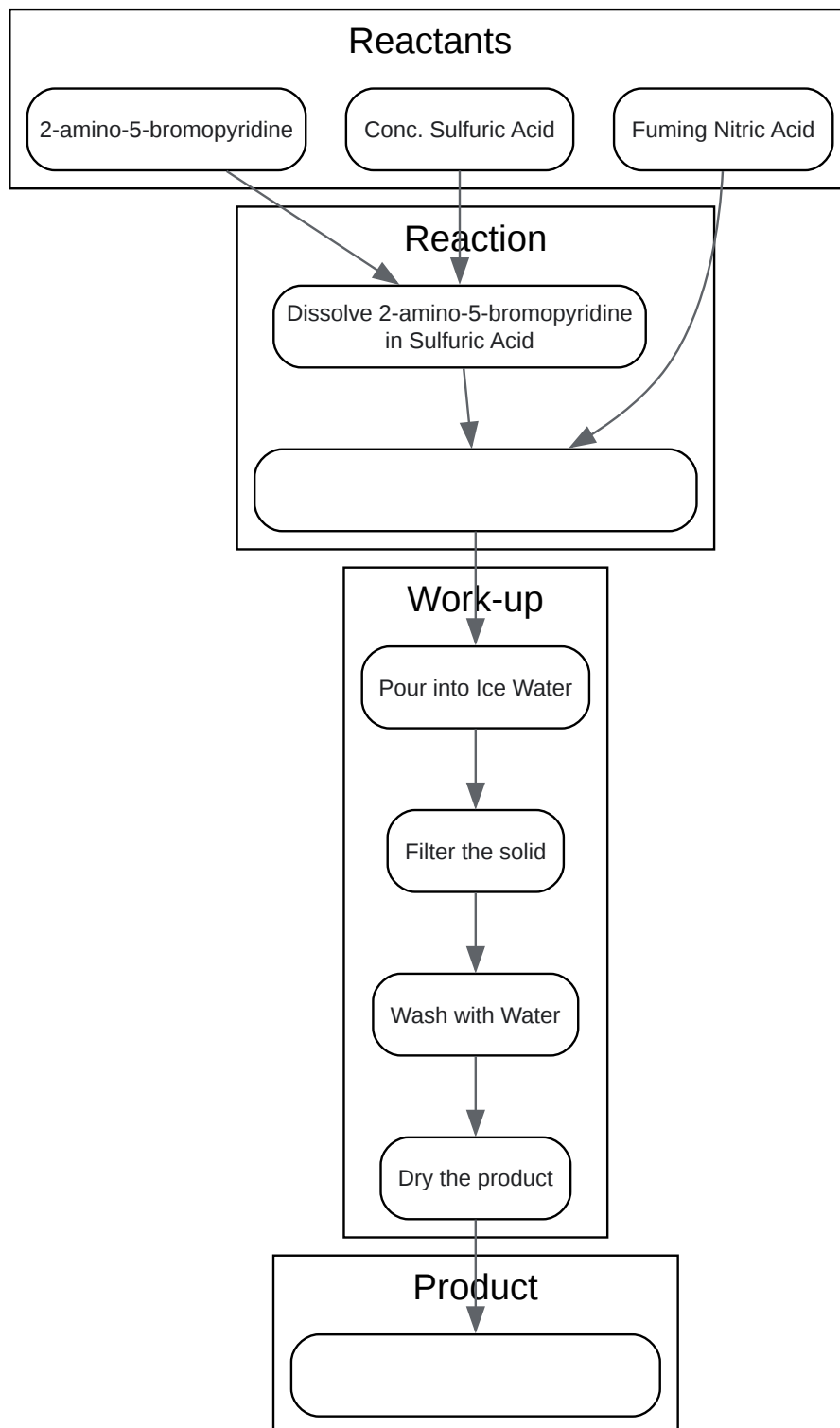
The procedure yields 88.16 g of 5-bromo-2-hydroxy-3-nitropyridine.[4]

Product	Theoretical Yield (g)	Actual Yield (g)	Percentage Yield (%)
5-bromo-2-hydroxy-3-nitropyridine	125.8	88.16	70.1

Note: The theoretical yield is calculated based on the starting amount of 2-amino-5-bromopyridine.

Synthesis Workflow

Synthesis of 5-Bromo-2-hydroxy-3-nitropyridine

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Caption: Workflow for the synthesis of 5-Bromo-2-hydroxy-3-nitropyridine.

Safety Precautions

- This synthesis involves the use of corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The addition of fuming nitric acid to sulfuric acid is highly exothermic. The addition should be done slowly and with cooling to control the temperature.
- Handle all chemicals with care and dispose of waste according to institutional guidelines.

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References

- 1. 5-Bromo-2-nitropyridin-3-ol | C₅H₃BrN₂O₃ | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-溴-2-羟基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Synthesis protocol for "5-Bromo-2-nitropyridin-3-ol"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586276#synthesis-protocol-for-5-bromo-2-nitropyridin-3-ol]

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